diethylgermane

chemical vapor deposition surface chemistry sticking coefficient

Diethylgermane [(C₂H₅)₂GeH₂, DEG] is a volatile organogermanium liquid (boiling point 74 °C, density 1.039 g/cm³) classified under CLP as Flam. Liq.

Molecular Formula C4H10Ge
Molecular Weight 132.77 g/mol
CAS No. 1631-46-5
Cat. No. B158070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethylgermane
CAS1631-46-5
SynonymsDIETHYLGERMANE
Molecular FormulaC4H10Ge
Molecular Weight132.77 g/mol
Structural Identifiers
SMILESCC[GeH2]CC
InChIInChI=1S/C4H12Ge/c1-3-5-4-2/h3-5H2,1-2H3
InChIKeyLMLNKUQAGCNMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylgermane CAS 1631-46-5: Core Properties and Procurement Context


Diethylgermane [(C₂H₅)₂GeH₂, DEG] is a volatile organogermanium liquid (boiling point 74 °C, density 1.039 g/cm³) classified under CLP as Flam. Liq. 2 (H225) and Water-react. 1 (H260) [1]. It belongs to the alkylgermane family and serves primarily as a molecular precursor for chemical vapor deposition (CVD) and atomic-layer deposition of germanium and germanium-containing thin films on silicon and germanium substrates [2]. Unlike the simplest germanium hydride, germane (GeH₄), DEG is a liquid at ambient temperature, which substantially simplifies storage, metering, and vapour delivery in both research and industrial deposition tools.

Why Diethylgermane Cannot Be Swapped with Other Germanium or Silicon Precursors


Alkylgermanes and their silicon analogues exhibit widely divergent surface adsorption kinetics, thermal decomposition pathways, and film purity profiles. A direct substitution—for example, replacing diethylgermane with diethylsilane, germane, or triethylgermane—alters the reactive sticking coefficient on Si(111) by more than an order of magnitude [1], shifts ethylene desorption temperatures by ~40 K [2], and can reduce germanium yield from large quantities to trace levels under identical laser-CVD conditions [3]. These differences propagate into film growth rate, carbon incorporation, and chlorine contamination risk, making a like-for-like interchange technically invalid without re-optimising the entire deposition process.

Quantitative Differentiation Evidence: Diethylgermane vs. Closest Comparators


Reactive Sticking Coefficient on Si(111) 7×7: DEG Outperforms Diethylsilane by 25×

On the Si(111) 7×7 reconstructed surface at 200 K, the initial reactive sticking coefficient (S₀) of diethylgermane (DEG) is 5 × 10⁻², compared with 2 × 10⁻³ for diethylsilane (DES) and 4 × 10⁻³ for ethylsilane (ES) [1]. This represents a 25-fold advantage for DEG over its direct silicon analogue DES and a 12.5-fold advantage over ES. The saturation coverage is equivalent for all three precursors (~0.13 monolayer of deposited Group IV element), indicating that the differential is purely kinetic [1].

chemical vapor deposition surface chemistry sticking coefficient

Ethylene Desorption Temperature on Si(100): DEG Exhibits 40 K Lower Barrier than Diethylsilane

Temperature-programmed desorption (TPD) studies on Si(100) following room-temperature chemisorption reveal that the ethylene (C₂H₄) desorption peak from diethylgermane-dosed surfaces occurs at approximately 733 K, which is 40 K lower than the corresponding peak from diethylsilane-dosed surfaces (≈773 K) [1]. Hydrogen desorption from the β₁ state also occurs at a lower temperature for DEG (780 K) than for DES (810 K), confirming that the Ge–ethyl bond cleaves more readily than the Si–ethyl bond [1].

thermal desorption spectroscopy β-hydride elimination thin film epitaxy

Laser-CVD Germanium Yield: DEG Produces Bulk Ge Films; Triethylgermane Gives Only Trace Quantities

Under photolytic CO₂ laser-induced CVD conditions (10.4–9.4 µm irradiation), diethylgermane and ethylgermane both yield germanium in large quantities, producing polycrystalline germanium films alongside ethylene, germane, and hydrogen as by-products [1]. In sharp contrast, triethylgermane produces germanium in only trace quantities—sufficient merely to act as a dopant source rather than a bulk film precursor [1][2]. While germane (GeH₄) achieves a conversion rate of 86% under these conditions, DEG is the highest-alkyl-substituted germane that still delivers bulk Ge film growth [1].

laser-induced CVD germanium thin film precursor efficiency

Physical State and Handling Safety: Liquid DEG vs. Gaseous Germane (GeH₄)

Diethylgermane is a liquid at standard temperature and pressure with a boiling point of 74 °C, a density of 1.039 g/cm³, and a vapour pressure of approximately 500 mm Hg at 25 °C (predicted) [1]. By contrast, the simplest precursor germane (GeH₄) has a boiling point of −88 °C, is shipped as a compressed gas, and is classified as a highly toxic, potentially pyrophoric gas (UN2192, Poison Gas) with an occupational exposure limit of 0.2 ppm [2][3]. DEG is classified as Flam. Liq. 2 (H225) and Water-react. 1 (H260), but does not carry the 'Poison Gas' or 'Spontaneously Flammable in Air' hazard statements that apply to GeH₄ [1].

precursor handling safety classification vapor delivery

Surface Cleanliness: DEG Avoids Chlorine Contamination Inherent to GeCl₄

Temperature-programmed desorption following GeCl₄ exposure on Si(111) 7×7 reveals SiCl₂ desorption at approximately 920 K, indicating that chlorine atoms transfer from the precursor to the silicon surface [1]. Atomic Ge desorbs at 1200 K for both DEG and GeCl₄, but only GeCl₄ leaves chlorine residues that persist to high temperature [1]. By contrast, DEG dissociatively adsorbs to form only SiH, GeH, and SiCH₂CH₃ surface species with no halogen incorporation, and complete carbon removal is achieved via β-hydride elimination of ethylene by ~700 K [1][2].

chlorine-free deposition surface contamination germanium tetrachloride alternative

Procurement-Guiding Application Scenarios for Diethylgermane CAS 1631-46-5


Low-Thermal-Budget Germanium CVD on Silicon for Heterogeneous Integration

When depositing epitaxial germanium on silicon for photodetectors or advanced CMOS channels, the 40 K lower ethylene desorption temperature of DEG versus diethylsilane [1] allows complete carbon removal at lower anneal temperatures. This preserves shallow junction profiles and reduces dopant diffusion, making DEG preferable where the thermal budget is constrained below 750 K. The chlorine-free surface chemistry of DEG versus GeCl₄ [2] further ensures that no halogen residues compromise the electrical quality of the Ge/Si interface.

Atomic Layer Deposition (ALD) of Germanium for High-Aspect-Ratio Structures

The 25-fold higher reactive sticking coefficient of DEG relative to diethylsilane on Si(111) [3] enables faster saturation of surface reactive sites at lower precursor partial pressure, a critical advantage for ALD processes targeting conformal Ge or Ge-containing films inside trenches and vias with aspect ratios exceeding 10:1. The saturation coverage of ~0.13 monolayer per cycle provides a well-defined self-limiting growth window [3].

Laser-Induced CVD of Doped Germanium Films for IR Optics and Sensor Platforms

In CO₂ laser-driven photolytic CVD, DEG is the only di-alkyl germane that delivers bulk germanium film formation, whereas triethylgermane fails to produce more than trace Ge [4]. This makes DEG the precursor of choice for laser direct-write patterning of germanium and doped-germanium features (e.g., Ge:Cd, Ge:Al) when a liquid precursor with adequate vapour pressure and IR absorption compatibility is required [4][5].

Academic and Industrial Surface Science of Group IV Hydride Chemisorption

Because DEG dissociatively chemisorbs on Si(100) and Si(111) at cryogenic temperatures (110–200 K) to yield well-defined GeH₂ and ethyl surface fragments [6], it serves as an ideal model precursor for fundamental studies of β-hydride elimination kinetics on germanium versus silicon surfaces. The direct availability of head-to-head TPD and HREELS data for DEG and DES under identical conditions [1] enables controlled comparative experiments without confounding variables introduced by halogenated or higher-alkyl precursors.

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